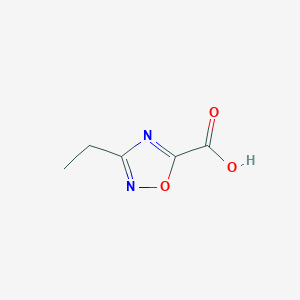

3-乙基-1,2,4-噁二唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid (3-EODC) is a carboxylic acid that is widely used in scientific research for its various biochemical and physiological effects. It is a synthetic compound that has been developed as a useful tool for studying the effects of carboxylic acids on various biological systems. 3-EODC has been used in a variety of research applications, including drug discovery and development, cancer research, and biochemistry.

科学研究应用

抗炎应用

N-取代-1,3,4-噁二唑衍生物,由芳香族羧酸合成,已显示出显著的体内抗炎活性,表明3-乙基-1,2,4-噁二唑-5-羧酸在抗炎药物中的潜在治疗应用。一些衍生物被发现与消炎症治疗中的标准消炎药吲哚美辛相当(Rajput et al., 2020)。

医药化学中的多功能构建块

3-乙基-1,2,4-噁二唑-5-羧酸及其衍生物被认为是医药化学中多功能的构建块。它们已被用于合成各种具有生物学意义的分子,表明它们在药物开发和制药科学中的重要性(Jakopin, 2018)。

抗微生物和杂环化合物合成

使用1,3,4-噁二唑结构合成杂环化合物,包括3-乙基-1,2,4-噁二唑-5-羧酸,已被研究用于抗微生物性能。这些研究有助于了解该化合物在创造抗微生物剂和在杂环化学中的重要性(Taha & El-Badry, 2010)。

超分子复合物中的结合相互作用

与3-乙基-1,2,4-噁二唑-5-羧酸相关的1,2,4-噁二唑-5-酮的研究表明它们可用作超分子复合物中的结合配体。这表明该化合物在为各种科学和医药应用创建复杂分子结构中的潜在作用(Reichert et al., 2001)。

未来方向

The future directions for 1,2,4-oxadiazoles, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, involve further refinement for their potential applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

作用机制

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the specific substituents on the oxadiazole ring.

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .

Biochemical Pathways

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may interfere with essential biochemical pathways in infectious organisms, leading to their inhibition or death.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (14211) and its solid form , can influence its pharmacokinetic properties. For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.

Result of Action

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may lead to the inhibition or death of infectious organisms.

属性

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQOXNACAXNTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649223 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944906-35-8 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)